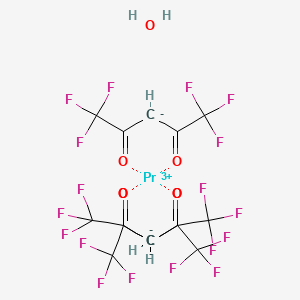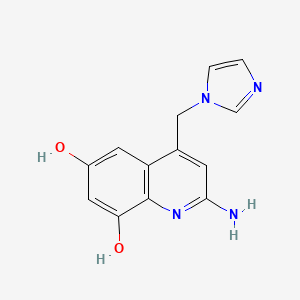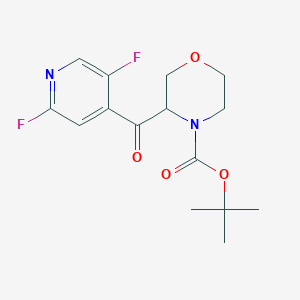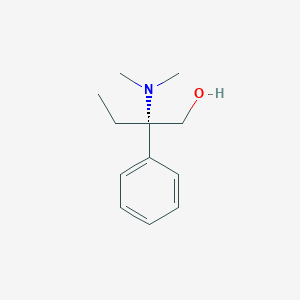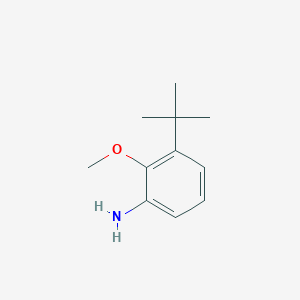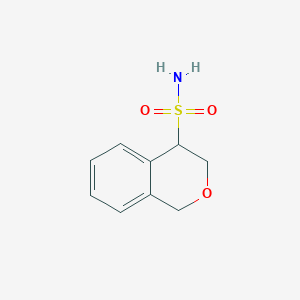
Isochroman-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman-4-sulfonamide is a chemical compound that belongs to the class of isochromans, which are cyclic benzyl ethers. Isochromans are known for their attractive properties and are frequently found in both natural and synthesized bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-4-sulfonamide typically involves the oxidative transformation of the benzylic carbon of isochromans. One common method is the cross-dehydrogenative coupling between isochromans and nucleophiles using an electronically tuned nitroxyl radical catalyst. This method effectively promotes the oxidation of benzylic ethers and allows for the modification of isochromans via oxidative C–N bond formation at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal-catalyzed reactions and organocatalytic methods. These methods are preferred due to their high level of safety and environmentally benign nature . The use of nitroxyl-type catalysts, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) and 2-azaadamantane N-oxyl (AZADO), has been reported for the oxidation of alcohols and other functional groups .
Chemical Reactions Analysis
Types of Reactions: Isochroman-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative transformation of the benzylic carbon is one of the most effective ways to synthesize isochromans functionalized at the α-position with respect to the oxygen atom .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitroxyl radical catalysts, potassium carbonate, and dichloromethane. The reactions are typically carried out at room temperature .
Major Products Formed: The major products formed from the reactions involving this compound include functionalized isochromans with various substituents at the α-position. These products are often used as intermediates in the synthesis of more complex compounds .
Scientific Research Applications
Isochroman-4-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential cardioprotective effects, particularly in the treatment of cardiac hypertrophy . In medicine, it is being explored as a potential drug candidate for various diseases. In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of isochroman-4-sulfonamide involves the oxidative transformation of the benzylic carbon. This transformation is facilitated by the use of nitroxyl radical catalysts, which promote the oxidation of benzylic ethers. The rate-determining step involves the hydride transfer from the benzylic C–H bond to the oxygen of the oxoammonium ion, resulting in the formation of hydroxyamine and oxocarbenium cation intermediates .
Comparison with Similar Compounds
Isochroman-4-sulfonamide can be compared with other similar compounds, such as isochroman-4-one and various isochroman derivatives. These compounds share similar structural motifs but differ in their functional groups and reactivity. This compound is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Isochroman-4-one
- 3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin
- Tetrahydroisoquinolines
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI Key |
GUWWXVWWKRSBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


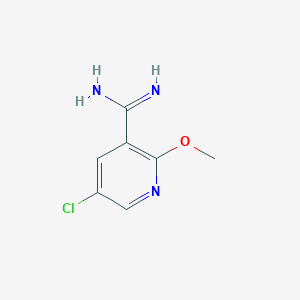
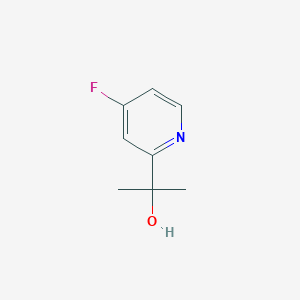


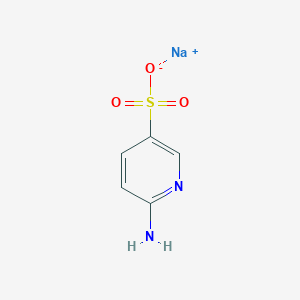
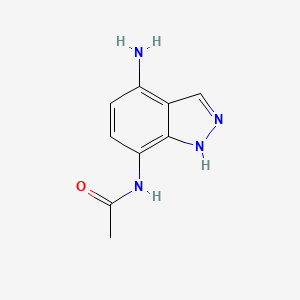
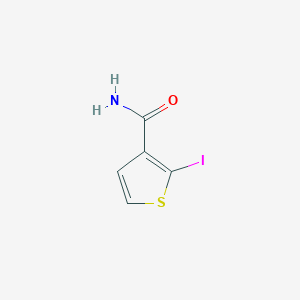
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
